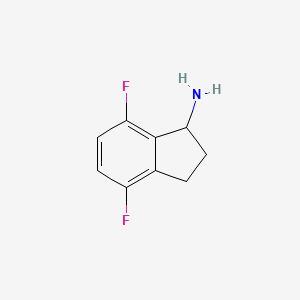

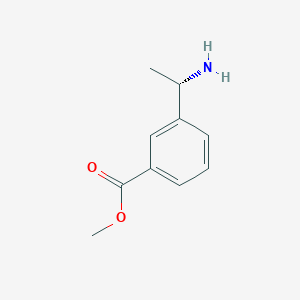

(S)-methyl 3-(1-aminoethyl)benzoate

Descripción general

Descripción

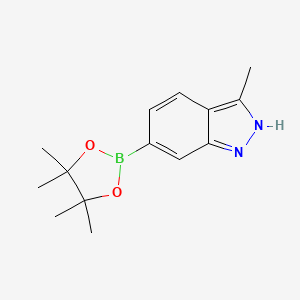

“(S)-methyl 3-(1-aminoethyl)benzoate” is a chemical compound that is commonly used in scientific research. The molecule contains a total of 26 bonds. There are 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 primary amine (aliphatic) .

Molecular Structure Analysis

The molecular structure of “this compound” includes a six-membered aromatic ring, an ester group, and a primary aliphatic amine . The molecule has a total of 26 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, and 6 aromatic bonds .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 215.68 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The molecule has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the molecule are 215.0713064 g/mol . The topological polar surface area of the molecule is 52.3 Ų .

Aplicaciones Científicas De Investigación

Enhancing NMDAR-mediated Neurotransmission

(S)-methyl 3-(1-aminoethyl)benzoate, as part of the sodium benzoate family, has been explored for its potential to enhance NMDAR-mediated neurotransmission, which is crucial for cognitive functions. In schizophrenia, where hypofunction of the NMDAR is observed, sodium benzoate showed promise as an add-on treatment, improving symptom domains and neurocognition without significant adverse effects (Lane et al., 2013).

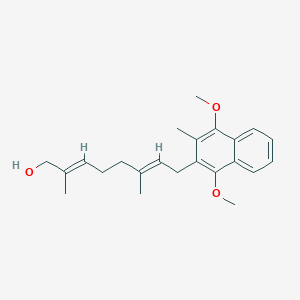

Plant Volatile Emission and Pollinator Attraction

In the botanical domain, this compound's analog, methyl benzoate, is a significant scent compound in snapdragon flowers, contributing to pollinator attraction. Its emission is developmentally and rhythmically regulated to align with pollinator activity, highlighting its role in plant-pollinator interactions (Dudareva et al., 2000).

Chemical Synthesis and Modification

The compound has been utilized in the chemical synthesis domain for modifications like N-phthaloylation of amino acids and peptides, showcasing its utility in generating key intermediates for further chemical transformations (Casimir et al., 2002).

Molecular Structure and Crystallography

Studies on isomeric reaction products of compounds related to this compound have provided insights into hydrogen-bonded molecular structures, contributing to the understanding of molecular geometry and intermolecular interactions in crystallography (Portilla et al., 2007).

Alzheimer's Disease Treatment

Exploratory research into sodium benzoate's efficacy in early-phase Alzheimer's Disease has indicated potential benefits. The inhibition of D-amino acid oxidase, aiming to enhance NMDAR function, showed improvements in cognitive functions, suggesting a novel treatment approach for dementing processes (Lin et al., 2014).

Safety and Hazards

The safety information for “(S)-methyl 3-(1-aminoethyl)benzoate” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the signal word “Warning” is used to denote its hazards . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mecanismo De Acción

Target of Action

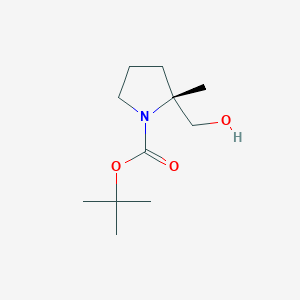

It is known that the compound is synthesized using engineered transaminase polypeptides . Transaminases are enzymes that catalyze the transfer of an amino group from one molecule to another, playing a crucial role in amino acid metabolism.

Mode of Action

The mode of action of (S)-methyl 3-(1-aminoethyl)benzoate involves the conversion of the substrate, 3’-hydroxyacetophenone, to (S)-3-(1-aminoethyl)-phenol in enantiomeric excess and high percentage conversion . This conversion is facilitated by engineered transaminase polypeptides, which have improved properties compared to naturally occurring transaminases .

Pharmacokinetics

The compound has a predicted boiling point of 2663±150 °C and a predicted density of 1.096±0.06 g/cm3 , which may influence its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at 2-8°C and protected from light . These conditions help maintain the stability of the compound and ensure its effective action.

Propiedades

IUPAC Name |

methyl 3-[(1S)-1-aminoethyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(11)8-4-3-5-9(6-8)10(12)13-2/h3-7H,11H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYAYNLXJBZWGS-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1397038.png)

![4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1397040.png)

![4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol](/img/structure/B1397045.png)

![2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane](/img/structure/B1397052.png)